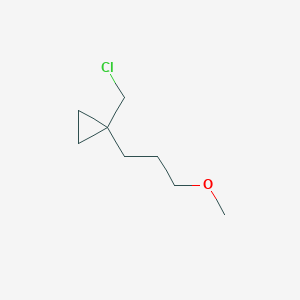

1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane

CAS No.:

Cat. No.: VC17723408

Molecular Formula: C8H15ClO

Molecular Weight: 162.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15ClO |

|---|---|

| Molecular Weight | 162.66 g/mol |

| IUPAC Name | 1-(chloromethyl)-1-(3-methoxypropyl)cyclopropane |

| Standard InChI | InChI=1S/C8H15ClO/c1-10-6-2-3-8(7-9)4-5-8/h2-7H2,1H3 |

| Standard InChI Key | HILQYKJCMBMUOC-UHFFFAOYSA-N |

| Canonical SMILES | COCCCC1(CC1)CCl |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 1-(chloromethyl)-1-(3-methoxypropyl)cyclopropane consists of a three-membered cyclopropane ring substituted with a chloromethyl (-CH2Cl) group and a 3-methoxypropyl (-OCH2CH2CH2-) chain. The cyclopropane ring introduces significant angle strain, which enhances its reactivity compared to larger cyclic alkanes . The chloromethyl group acts as an electrophilic site, facilitating nucleophilic substitution reactions, while the methoxypropyl substituent contributes to the compound’s solubility in polar organic solvents .

Key physicochemical properties inferred from analogous cyclopropane derivatives include:

-

Molecular Formula: C8H15ClO

-

Molecular Weight: 162.66 g/mol

-

Boiling Point: Estimated at 190–210°C based on structurally similar compounds

-

Solubility: Moderate solubility in dichloromethane, ethyl acetate, and tetrahydrofuran due to the methoxypropyl group’s polarity .

The stereoelectronic effects of the substituents influence the compound’s conformational stability. The chloromethyl group’s electron-withdrawing nature polarizes the adjacent C-Cl bond, while the methoxypropyl group’s ether linkage provides limited resonance stabilization.

Synthesis and Manufacturing Approaches

One-Pot Reaction Methodology

A patented synthesis route for related cyclopropane derivatives involves a one-pot reaction utilizing sulfonyl chloride and alkali-mediated cyclization . Although developed for 1-chloro-1-chloroacetyl-cyclopropane, this method offers insights into potential adaptations for synthesizing 1-(chloromethyl)-1-(3-methoxypropyl)cyclopropane:

-

Starting Material: Substitute 5-chloro-2-pentanone with a ketone precursor containing the methoxypropyl group.

-

Chlorination: Introduce sulfonyl chloride (SO2Cl2) at 0–10°C to generate the chlorinated intermediate.

-

Cyclization: Add a base (e.g., NaOH) and a phase-transfer catalyst (e.g., benzyltrimethylammonium chloride) to facilitate ring closure at 40–100°C .

-

Purification: Isolate the product via aqueous workup and distillation under reduced pressure.

Table 1: Comparative Synthesis Parameters for Cyclopropane Derivatives

This method’s advantages include reduced solvent usage, simplified workup, and scalability for industrial production .

Alternative Pathways

Cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed cross-couplings could also be explored, though these methods may require tailored ligands or precursors to accommodate the methoxypropyl group .

Reactivity and Functionalization

The chloromethyl group’s susceptibility to nucleophilic substitution enables diverse derivatization:

-

Alkylation: Reaction with amines or alkoxides yields quaternary ammonium salts or ethers .

-

Elimination: Treatment with strong bases (e.g., KOtBu) may produce cyclopropene derivatives, though ring strain complicates this pathway.

-

Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could attach aryl or heteroaryl groups to the chloromethyl carbon .

The methoxypropyl chain’s ether linkage is relatively inert under standard conditions but can be cleaved with hydroiodic acid to generate a hydroxyl group for further functionalization.

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

Cyclopropane derivatives with chloromethyl and alkoxy groups are frequently employed as intermediates in drug discovery. For example, patented compounds featuring cyclopropanecarboxamide moieties demonstrate antiviral and anticancer activities . The target compound’s chloromethyl group could serve as a handle for conjugating pharmacophores, while the methoxypropyl chain enhances solubility for in vivo studies.

Table 2: Bioactive Cyclopropane Analogs

| Compound | Substituents | Activity |

|---|---|---|

| (1r,2s)-2-(3-Fluorophenyl)-... | Chloromethyl, pyridinyl | Antiviral |

| (1r,2s)-N,2-Bis(3,4-difluorophenyl) | Dimethylpyrimidinyl, difluorophenyl | Anticancer |

Agrochemical Uses

Chlorinated cyclopropanes are explored as pesticidal agents due to their ability to disrupt insect nervous systems. The methoxypropyl group may improve soil mobility and environmental persistence.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

| Compound | Chloromethyl | Methoxypropyl | Key Differences |

|---|---|---|---|

| 1-Chloro-1-chloroacetyl-cyclopropane | Yes | No | Chloroacetyl group |

| (1r,2s)-2-(3-Fluorophenyl)-... | No | Methoxymethyl | Fluorophenyl substitution |

The target compound’s combination of chloromethyl and methoxypropyl groups offers a balance of reactivity and solubility unmatched by simpler analogs.

Recent Advances and Future Directions

Recent patents highlight innovations in cyclopropane synthesis, such as flow chemistry adaptations of one-pot methods and enantioselective catalysis for stereocontrolled derivatives . Future research should prioritize:

-

Green Chemistry: Developing solvent-free or aqueous-phase syntheses.

-

Biological Screening: Evaluating the compound’s antimicrobial and antiproliferative properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume